Product packaging for 2-benzylpent-4-enoic Acid(Cat. No.:)

2-benzylpent-4-enoic Acid

Cat. No.: B11720981
M. Wt: 190.24 g/mol
InChI Key: VDJGCNARLOCVIY-UHFFFAOYSA-N
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Description

2-Benzylpent-4-enoic acid is a chiral carboxylic acid that serves as a versatile intermediate in organic synthesis and pharmaceutical research . Its structure, featuring a pentenoic acid chain and a benzyl group attached to a chiral center, makes it a valuable building block for constructing complex organic frameworks, particularly in asymmetric synthesis . Researchers utilize this compound as a key precursor in the production of various bioactive compounds and in the study of enzyme inhibitors and receptor ligands, contributing significantly to drug discovery efforts . The chiral center of this compound plays a crucial role in achieving desired stereochemistry in the synthesis of natural products and fine chemicals . The compound has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol . It should be handled with appropriate care, as it may be harmful if swallowed and cause skin and eye irritation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B11720981 2-benzylpent-4-enoic Acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJGCNARLOCVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzylpent 4 Enoic Acid and Analogues

Alkylation-Based Synthetic Routes to 2-Benzylpent-4-enoic Acid

Alkylation of a suitable precursor is a direct and effective method for the synthesis of this compound. This approach typically involves the formation of a carbanion from a carboxylic acid derivative, followed by its reaction with an appropriate electrophile.

A documented synthesis of 2-benzyl-4-pentenoic acid utilizes 3-phenylpropionic acid as the starting material. chemicalbook.com The reaction proceeds by generating a dianion of the carboxylic acid, which then undergoes alkylation.

The process involves the deprotonation of 3-phenylpropionic acid using a strong base. A common choice is n-butyllithium in the presence of diisopropylamine to form lithium diisopropylamide (LDA) in situ. This strong, non-nucleophilic base is capable of removing both the acidic proton from the carboxylic acid group and a proton from the α-carbon. The resulting dianion is then reacted with an allyl halide, such as allyl bromide, to introduce the allyl group at the α-position, yielding the desired this compound. chemicalbook.com

Parameter Condition Reference
Starting Material 3-Phenylpropionic acid chemicalbook.com
Base n-Butyllithium, Diisopropylamine chemicalbook.com
Electrophile Allyl bromide chemicalbook.com
Product 2-Benzyl-4-pentenoic acid chemicalbook.com

This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Oxidative Rearrangement Strategies for Carboxylic Acid Synthesis

While not a direct route to this compound itself, oxidative rearrangement strategies are fundamental in the synthesis of carboxylic acids from other functional groups, which can be precursors to the target molecule or its analogues.

A relevant oxidative strategy involves the regioselective oxidative cleavage of benzylidene acetals, which can be formed from diols. This method can produce α-benzoyloxy carboxylic acids. researchgate.netnih.gov The reaction typically employs a ruthenium catalyst, such as ruthenium(III) chloride (RuCl₃), in combination with a strong oxidant like sodium periodate (NaIO₄). researchgate.netnih.gov The reaction conditions are generally mild, which helps in preserving sensitive functional groups within the molecule.

Yields for such oxidative cleavages are often good, and the selectivity of the reaction is a key feature. Optimization of the reaction can involve adjusting the stoichiometry of the oxidant and the catalyst loading.

Parameter Condition Reference
Catalyst Ruthenium(III) chloride (RuCl₃) researchgate.netnih.gov
Oxidant Sodium periodate (NaIO₄) researchgate.netnih.gov
Substrate Benzylidene acetals researchgate.netnih.gov
Product α- and β-Benzoyloxy carboxylic acids researchgate.netnih.gov

The mechanism of the RuCl₃/NaIO₄ mediated oxidative cleavage of benzylidene acetals is thought to involve the oxidation of the benzylidene acetal by a high-valent ruthenium species. This leads to the cleavage of the acetal ring and the formation of a benzoyloxy group on the resulting carboxylic acid. The stereochemistry of the starting material can be retained in the product, making this a stereoselective transformation. x-mol.com

In a broader context, the oxidation of aldehydes to carboxylic acids is a more general oxidative process that can be a step in a multi-step synthesis. This can be achieved with a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O).

Wittig Reaction Applications in Pentenoic Acid Synthesis

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and can be applied to the synthesis of γ,δ-unsaturated acids like this compound. This typically involves the reaction of a phosphorus ylide with an aldehyde or ketone.

A plausible, albeit indirect, route to this compound using a Wittig reaction would start with a precursor containing the benzyl (B1604629) group at the α-position to a carbonyl group. For instance, an aldehyde such as 2-benzyl-3-hydroxypropanal could be envisioned as a starting material. This aldehyde could then react with a suitable phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to form the terminal double bond, followed by oxidation of the alcohol to the carboxylic acid.

Alternatively, a chemoenzymatic approach combines a Wittig reaction with an enzymatic reduction. A suitable carboxylic acid can be reduced to an aldehyde by a carboxylic acid reductase (CAR) enzyme. This aldehyde can then undergo a Wittig reaction with a phosphorus ylide to form an α,β-unsaturated ester, which can be further modified. beilstein-journals.org While this example leads to an α,β-unsaturated product, a similar strategy with different starting materials could potentially lead to γ,δ-unsaturated acids.

Reaction Component Description
Carbonyl Compound An aldehyde or ketone containing the desired carbon skeleton.
Phosphorus Ylide A triphenylphosphonium ylide, often prepared from an alkyl halide and triphenylphosphine.
Product An alkene with a newly formed carbon-carbon double bond.

Chemoenzymatic Approaches to this compound Derivatives

Chemoenzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules, often with high enantiopurity. Lipases are a common class of enzymes used in these approaches due to their ability to catalyze reactions in organic solvents and their broad substrate specificity.

For the synthesis of derivatives of this compound, a lipase could be employed for the kinetic resolution of a racemic mixture of the acid or its ester. In a typical kinetic resolution, one enantiomer of the racemate is selectively transformed by the enzyme, allowing for the separation of the two enantiomers. For example, a racemic ester of this compound could be subjected to hydrolysis catalyzed by a lipase. The enzyme would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. These two products can then be separated.

Lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia are widely used for the resolution of chiral carboxylic acids and alcohols. nih.gov The choice of solvent, acyl donor (in the case of esterification or transesterification), and temperature are critical parameters for optimizing the enantioselectivity of the reaction.

Enzyme Reaction Type Application
Lipase (e.g., Candida antarctica lipase B)Kinetic Resolution (Hydrolysis, Esterification)Separation of enantiomers of this compound or its esters.
Carboxylic Acid Reductase (CAR)ReductionConversion of a carboxylic acid precursor to an aldehyde for subsequent reactions like the Wittig reaction. beilstein-journals.org

Stereoselective Synthesis of this compound Isomers

The creation of specific stereoisomers of this compound necessitates the use of asymmetric synthesis techniques. A prominent and effective strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. wikipedia.orgsigmaaldrich.comtcichemicals.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and often recovered for reuse. wikipedia.org

One of the most well-established methods for achieving stereoselective alkylation at the α-carbon of a carboxylic acid derivative is through the use of chiral oxazolidinones, a methodology popularized by David A. Evans. researchgate.net In a potential synthetic route to a specific enantiomer of this compound, the chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can be acylated to form an N-acyl oxazolidinone. Deprotonation of this intermediate with a suitable base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), generates a stereochemically defined enolate. This enolate can then react with an electrophile, in this case, allyl bromide, in a diastereoselective alkylation step. The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the chiral auxiliary, effectively shielding one face of the enolate and directing the incoming electrophile to the opposite face. Subsequent removal of the chiral auxiliary under mild conditions, for example, through hydrolysis with lithium hydroxide and hydrogen peroxide, would yield the desired enantiomerically enriched 2-allyl-substituted carboxylic acid, which upon benzylation would lead to the target molecule.

Another class of effective chiral auxiliaries includes camphor-derived auxiliaries, such as those developed by Helmchen. researchgate.net These auxiliaries have been successfully used in diastereoselective alkylations and Diels-Alder reactions. researchgate.net The general principle mirrors that of the oxazolidinone auxiliaries, where the rigid camphor scaffold creates a chiral environment that directs the approach of the electrophile to the enolate. A notable feature of this system is that by carefully selecting the solvent, it is possible to selectively generate either the E- or Z-enolate, which can lead to the opposite diastereomer from the same starting material. researchgate.net

The table below summarizes key aspects of using chiral auxiliaries for the potential stereoselective synthesis of this compound isomers.

Chiral Auxiliary TypeKey FeaturesPotential Application to this compound Synthesis
Oxazolidinones Commercially available in both enantiomeric forms. High levels of diastereoselectivity in alkylation reactions. Auxiliary is readily cleaved.Acylation with a suitable precursor, followed by diastereoselective allylation of the corresponding enolate, and subsequent removal of the auxiliary.
Camphor-derived Derived from readily available camphor. Can provide access to both diastereomers by changing reaction conditions (e.g., solvent).Formation of an ester with the auxiliary, followed by deprotonation and diastereoselective allylation. Cleavage of the auxiliary to yield the chiral acid.

Cascade and Tandem Reactions for Structurally Related Pentenoic Acids

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, rearranges to form a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com This reaction is highly stereoselective, often proceeding through a chair-like transition state, which allows for the efficient transfer of chirality. organic-chemistry.org Tandem sequences can be designed where the formation of the allyl vinyl ether is followed in situ by the Claisen rearrangement.

For example, a tandem reaction sequence for a pentenoic acid analogue could begin with the reaction of an allylic alcohol with a ketene (B1206846) acetal. This can be coupled with a subsequent Claisen rearrangement to generate a substituted pentenoate ester. nih.gov The Ireland-Claisen rearrangement, a variation that utilizes silyl (B83357) ketene acetals of allylic esters, offers the advantage of proceeding under milder conditions. masterorganicchemistry.com

A hypothetical tandem Claisen rearrangement/cyclization approach could also be envisioned for the synthesis of more complex structures related to pentenoic acids. For instance, microwave irradiation of ortho-allyloxy chalcones can trigger a tandem Claisen rearrangement followed by a 6-endo-trig cyclization to produce flavonoid derivatives. researchgate.net While not directly yielding a simple pentenoic acid, this illustrates the potential of combining the Claisen rearrangement with other transformations in a cascade sequence to build complex molecular architectures based on a pentenoic acid framework.

The following table outlines potential cascade and tandem reactions applicable to the synthesis of pentenoic acid derivatives.

Reaction TypeDescriptionRelevance to Pentenoic Acid Synthesis
Tandem Coupling/Claisen Rearrangement Involves the formation of a vinyl ether intermediate which then undergoes a Claisen rearrangement. nih.govCan be used to synthesize γ,δ-unsaturated esters, which are structurally related to 2-substituted pent-4-enoic acids.
Ireland-Claisen Rearrangement A nih.govnih.gov-sigmatropic rearrangement of an allylic silyl ketene acetal. masterorganicchemistry.comAllows for the stereocontrolled synthesis of γ,δ-unsaturated carboxylic acids under mild conditions.
Tandem Claisen Rearrangement/Cyclization A sequence where a Claisen rearrangement is followed by an intramolecular cyclization reaction. researchgate.netCan generate complex cyclic structures incorporating a substituted pentenoic acid moiety.

Chemical Reactivity and Transformative Chemistry of 2 Benzylpent 4 Enoic Acid

Nucleophilic and Electrophilic Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in 2-benzylpent-4-enoic acid is a key site for a variety of chemical transformations. Its reactivity is characterized by both nucleophilic and electrophilic behavior, allowing for a diverse range of synthetic modifications.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids, where the hydroxyl group of the carboxylic acid is replaced by a nucleophile. This class of reactions proceeds via an addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com

A primary example of this is esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid, to form an ester. chemguide.co.uk For this compound, this reaction can be used to produce various ester derivatives. For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its more reactive acyl chloride derivative. This intermediate then readily reacts with an alcohol, such as benzyl (B1604629) alcohol, to yield the corresponding ester, benzyl 2-benzylpent-4-enoate.

Another significant nucleophilic acyl substitution is amidation . Carboxylic acids can react directly with amines to form amides, although this often requires high temperatures. rsc.org Catalysts such as zirconium tetrachloride can facilitate this reaction under milder conditions. rsc.org The reaction of this compound with an amine would yield the corresponding N-substituted 2-benzylpent-4-enamide. For example, (R)-2-benzylpent-4-enoic acid amide has been synthesized, highlighting the utility of this reaction. guidechem.com

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (in this case, the hydroxyl group, often protonated to be a better leaving group, water) is eliminated, regenerating the carbonyl double bond. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Acyl Substitution Reactions of Carboxylic Acids

Reaction Type Reagents and Conditions Product
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat Ester
Acyl Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Acyl Chloride
Amidation Amine, Heat or Catalyst (e.g., ZrCl₄) Amide

Electrophilic Aromatic Substitution on the Benzyl Group

The benzyl group of this compound contains a phenyl ring, which can undergo electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the electron-rich aromatic ring, replacing one of the hydrogen atoms. The phenyl group in related compounds is known to direct incoming electrophiles to the meta and para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, reacting a similar compound, 5-phenylpent-4-enoic acid, with nitric acid can lead to the substitution of a nitro group onto the phenyl ring. evitachem.comsmolecule.com Similarly, reaction with bromine in the presence of a Lewis acid catalyst would result in bromination of the phenyl ring. evitachem.comsmolecule.com

The specific conditions for these reactions, such as the choice of reagent and catalyst, determine the nature and position of the substituent on the aromatic ring. While specific studies on the electrophilic aromatic substitution of this compound are not widely documented, the general principles of EAS on phenyl-substituted compounds are well-established and applicable. evitachem.comsmolecule.com

Reactions of the Alkenoic Functional Group

The terminal alkene (C4-C5 double bond) in this compound provides another site for a variety of chemical transformations, including reduction, oxidation, and metathesis.

Catalytic Hydrogenation and Reduction Pathways

The double bond of the pentenoic acid chain can be saturated through catalytic hydrogenation . This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C) or Raney Nickel. vulcanchem.com The reaction is generally carried out in a solvent like ethanol (B145695) at room temperature. This process converts the alkene to an alkane, yielding 2-benzylpentanoic acid.

In addition to the double bond, the carboxylic acid group can also be reduced. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the carboxylic acid and the alkene. Reduction of amides derived from carboxylic acids with LiAlH₄ results in the formation of amines. libretexts.org

Table 2: Catalytic Hydrogenation of Alkenes

Catalyst Conditions Product
Pd/C or Raney Ni H₂ (1–3 bar), Ethanol, 25°C Saturated Alkane

Oxidative Transformations to Derived Compounds

The alkene functional group is susceptible to various oxidative reactions. Epoxidation is a common transformation where the double bond reacts with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. vulcanchem.com This reaction would convert this compound into the corresponding epoxide derivative.

Oxidative cleavage of the double bond can also be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by a workup step. This reaction breaks the carbon-carbon double bond and can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions. For example, oxidation of the related compound 5-phenylpent-4-enoic acid can yield benzaldehyde.

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction in organic synthesis that allows for the rearrangement of alkene bonds. acs.org This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' catalysts. vulcanchem.comorganic-chemistry.org

For this compound, the terminal alkene can participate in cross-metathesis reactions. In this process, the alkene reacts with another olefin in the presence of a metathesis catalyst, leading to the formation of new alkene products. For example, the cross-metathesis of benzyl pent-4-enoate (B1234886) with an oxazolidinone derivative using a Grubbs II catalyst has been reported. The efficiency and selectivity of cross-metathesis can be enhanced by the addition of co-catalysts like copper(I) iodide, especially when using challenging reaction partners like acrylic acid. acs.orgnih.gov

Furthermore, derivatives of this compound can undergo ring-closing metathesis (RCM) if a second alkene functionality is present in the molecule. organic-chemistry.orgvulcanchem.com This intramolecular reaction leads to the formation of cyclic compounds and is a widely used strategy in the synthesis of various carbocyclic and heterocyclic systems. organic-chemistry.orgthieme-connect.de For example, RCM has been used in the synthesis of furanone rings from 2-phenylpent-4-enoic acid derivatives. researchgate.net

Table 3: Common Olefin Metathesis Reactions

Reaction Type Catalyst Description
Cross-Metathesis Grubbs' Catalysts (e.g., Grubbs II) Reaction between two different alkenes to form new alkene products. acs.org
Ring-Closing Metathesis Grubbs' Catalysts Intramolecular reaction of a diene to form a cyclic alkene. organic-chemistry.orgvulcanchem.com

Rearrangement Reactions Involving Related Structural Motifs

The carbon framework of this compound, characterized by a substituent at the α-position to a carboxylic acid and a terminal alkene, is amenable to formation and modification through various rearrangement reactions. These reactions, particularly sigmatropic rearrangements, are powerful tools in organic synthesis for creating carbon-carbon bonds with high degrees of stereocontrol. Research into structurally related motifs, such as substituted phenylacetates and other 1,5-diene systems, provides significant insight into the potential transformations involving the this compound scaffold.

The Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, is a cornerstone reaction in this context. wikipedia.org The reaction of an allyl vinyl ether, upon heating, concertedly rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.org Several variations of this reaction have been developed to accommodate different substrates and achieve higher efficiency and stereoselectivity.

One highly relevant example is the enolate Claisen rearrangement. In a palladium(0)-catalyzed process, the deprotonated form of allyl phenylacetate (B1230308) is converted to 2-phenyl-4-pentenoic acid at low temperatures. researchgate.net Crossover experiments have shown that this specific palladium-catalyzed reaction proceeds through a dissociative, non-concerted mechanism involving palladium complexes rather than a classic intramolecular wikipedia.orgwikipedia.org-sigmatropic pathway. researchgate.net Another powerful variant is the Ireland-Claisen rearrangement, which utilizes silyl (B83357) ketene (B1206846) acetals generated from allylic esters. This method has been successfully applied to synthesize 2-substituted-3-aryl-pent-4-enoic acid derivatives. nih.gov For instance, the reaction of cinnamyl alcohol acetates bearing pentafluorosulfanyl (SF₅) or trifluoromethyl (CF₃) groups, when treated with a base and a silylating agent, yields the corresponding pent-4-enoic acid derivatives. nih.govresearchgate.net These reactions often result in approximately 1:1 mixtures of syn/anti diastereomers. nih.gov

The Cope rearrangement and its modifications also represent important transformations for related structures. The Oxy-Cope rearrangement involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of 1,5-dien-3-ols to produce unsaturated carbonyl compounds. wikipedia.org The reaction is driven by the subsequent, spontaneous tautomerization of the resulting enol to a stable carbonyl group. wikipedia.org A significant acceleration (rate increases of 10¹⁰-10¹⁷) is observed in the anionic Oxy-Cope rearrangement, where deprotonation of the alcohol precedes the rearrangement, making the process effectively irreversible. wikipedia.org In a different application involving a 2-allyl substituted core, a reverse aromatic Cope rearrangement has been documented. When 2-allylindolin-3-ones undergo a domino Wittig reaction, the intermediate 2-allyl-3-alkylideneindolines rearrange to give α-allyl-3-indole acetate (B1210297) derivatives, with aromatization acting as the key driving force for the transformation. nih.govorganic-chemistry.org

Other specialized rearrangements have been developed for synthesizing analogs of this compound. A notable example is the zinc-mediated rearrangement of allyl halodifluoroacetates, which provides a route to 2,2-difluoropent-4-enoic acid derivatives. smolecule.com This process involves the formation of organozinc intermediates that undergo structural reorganization to form the gem-difluoroalkene structure. smolecule.com

The following table summarizes key findings from research on these rearrangement reactions.

Reaction TypeSubstrateProductConditionsKey FindingsCitation(s)
Enolate Claisen Rearrangement Deprotonated Allyl Phenylacetate2-Phenyl-4-pentenoic AcidPalladium(0) catalyst, -78 °CProceeds via a non-concerted, dissociative mechanism, not a direct wikipedia.orgwikipedia.org-sigmatropic shift. researchgate.net
Ireland-Claisen Rearrangement p-Substituted Cinnamyl SF₅- or CF₃-acetates2-(SF₅/CF₃)-3-aryl-pent-4-enoic Acid DerivativesTriethylamine, Trimethylsilyl triflate (TMSOTf)Produces ~1:1 mixtures of syn/anti diastereomers; acidic conditions must be avoided to prevent oligomerization. nih.govresearchgate.net
Anionic Oxy-Cope Rearrangement 1,5-dien-3-olsUnsaturated Carbonyl CompoundsBase (e.g., KH)Reaction is accelerated by factors of 10¹⁰-10¹⁷ compared to the neutral variant; formation of a stable enolate makes it largely irreversible. wikipedia.org
Reverse Aromatic Cope Rearrangement 2-Allylindolin-3-ones (via Wittig)α-Allyl-3-indole Acetate DerivativesPhosphonium ylides, refluxing tolueneA domino Wittig/rearrangement sequence occurs; aromatization is the primary driving force for the rearrangement. nih.govorganic-chemistry.org
Zinc-Mediated Rearrangement Allyl Halodifluoroacetates2,2-difluoropent-4-enoic Acid DerivativesZinc metal, monochlorosilanes, thermal conditionsProceeds through organozinc intermediates and subsequent reorganization to form the gem-difluoro product. smolecule.com

Advanced Analytical Techniques for Characterization of 2 Benzylpent 4 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-benzylpent-4-enoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals that correspond to the different types of protons present.

Key diagnostic signals in the ¹H NMR spectrum of this compound include:

Olefinic Protons: Signals in the region of δ 5.67–5.81 ppm are attributed to the protons of the vinyl group (-CH=CH₂).

Aromatic Protons: The protons on the benzyl (B1604629) group's phenyl ring typically appear as a multiplet in the range of δ 7.24–7.37 ppm.

Allylic and Methine Protons: Multiplets observed between δ 2.27-2.42 ppm correspond to the allylic protons (C₃-H₂) and the methine proton at the C₂ position. rsc.org

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Assignment
7.24–7.37 m Aromatic protons (C₆H₅)
5.67–5.81 m Olefinic proton (-CH =CH₂)
5.05–5.12 m Terminal olefinic protons (-CH=CH ₂)
2.27–2.42 m Allylic (C₃-H ₂) & Methine (C₂-H ) protons

Data sourced from multiple references. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Significant signals in the ¹³C NMR spectrum include:

Carboxylic Acid Carbon: The carbon atom of the carboxylic acid group (-COOH) is typically observed at approximately δ 178-182.3 ppm. rsc.org

Aromatic Carbons: The carbon atoms of the phenyl ring produce signals in the aromatic region of the spectrum.

Olefinic Carbons: The carbons of the double bond (C₄ and C₅) are found at approximately δ 135.1 ppm and δ 117.2 ppm, respectively. rsc.org

Table 2: Representative ¹³C NMR Data for a Pent-4-enoic Acid Derivative

Chemical Shift (δ) (ppm) Assignment
182.3 Carboxylic acid carbon (C₁)
135.1 Olefinic carbon (C H=CH₂)
117.2 Terminal olefinic carbon (-CH=C H₂)
39.1 Methylene (B1212753) carbon (C₃)
37.5 Methine carbon (C₂)

Note: This data is for the related compound 2-methylpent-4-enoic acid and serves as an illustrative example. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecular ion, providing strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum offers further structural insights. Common fragmentation in carboxylic acids involves the loss of the hydroxyl group (-OH, mass loss of 17) or the entire carboxyl group (-COOH, mass loss of 45). libretexts.org

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for separating and quantifying its enantiomers if it is present as a racemic mixture.

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of this compound. doi.org When dealing with chiral compounds, specialized chiral stationary phases in HPLC can be used to separate the enantiomers and determine the enantiomeric excess (ee) of a sample. doi.orgwiley-vch.de This is particularly important in pharmaceutical applications where one enantiomer may have the desired biological activity while the other may be inactive or have undesirable effects.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. libretexts.org If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can confirm its absolute stereochemistry and provide precise bond lengths and angles. rsc.orgvulcanchem.com This technique is considered the gold standard for unambiguous structural elucidation. The process involves mounting a crystal on a goniometer and exposing it to a beam of X-rays to produce a diffraction pattern, which is then mathematically analyzed. libretexts.org

Computational Chemistry and Mechanistic Investigations of 2 Benzylpent 4 Enoic Acid Reactions

Density Functional Theory (DFT) Applications in Reaction Pathways

Density Functional Theory has become a standard method for investigating the mechanisms of chemical reactions. utas.edu.aursc.org It allows for the accurate calculation of molecular properties and reaction energetics, providing a theoretical framework to understand and predict chemical reactivity. d-nb.info

A fundamental step in the computational study of a reaction is the geometry optimization of reactants, intermediates, transition states, and products. This process finds the lowest energy arrangement of atoms for a given molecule. For reactions involving derivatives of 2-benzylpent-4-enoic acid, such as in fluorine-directed diastereoselective iodocyclizations, DFT calculations have been employed to determine the stable conformations of key intermediates. wiley-vch.de

In one study, geometry optimizations were performed on model structures where the carboxylate group of the acid was substituted with a methyl group to simplify the system. These calculations helped to understand the conformational preferences of intermediates like iodonium (B1229267) ions. wiley-vch.de For instance, the relative stability of different rotamers was computed to assess their influence on the reaction's stereochemical outcome. wiley-vch.de While direct optimization of the carboxylate-containing species proved challenging, leading directly to product formation, the use of these model systems provided crucial insights. wiley-vch.de

The electronic structure, including the distribution of electrons and the nature of molecular orbitals, is also a key output of DFT calculations. These computations help in understanding the reactivity of different sites within a molecule. For example, by analyzing frontier molecular orbitals (HOMO and LUMO), researchers can predict how a molecule like this compound will interact with other reagents.

Table 1: Computational Methods for Geometry Optimization and Electronic Structure Analysis

Computational Task Methodology System Studied Purpose Source
Geometry OptimizationDFTModel iodonium ions (carboxylate replaced by methyl)To find the most stable rotamers and understand conformational preferences. wiley-vch.de
Electronic PropertiesDFT (B3LYP/6-31G(d))5-phenylpent-4-enoic acid (positional isomer)To predict frontier molecular orbitals and charge distribution.

A reaction energy profile maps the energy of a system as it progresses from reactants to products, passing through high-energy transition states and lower-energy intermediates. savemyexams.comkhanacademy.org The highest point on this profile corresponds to the transition state, and its energy relative to the reactants determines the activation energy of the reaction step. savemyexams.comibchem.com

Computational studies on reactions related to this compound have involved the location and analysis of transition states. For example, in an iodocyclization reaction, different potential transition structures were calculated. It was found that a transition structure for a dyotropic rearrangement between isomeric products was the most stable, being 8 kcal/mol more stable than another alternative transition structure. wiley-vch.de This type of analysis is critical for identifying the most likely reaction pathway among several possibilities.

By calculating the energies of all stationary points (reactants, intermediates, transition states, products) along a proposed reaction coordinate, a complete reaction energy profile can be constructed. researchgate.net This profile reveals whether a reaction is a one-step or multistep process and identifies the rate-determining step—the step with the highest activation energy. savemyexams.comibchem.com

Table 2: Calculated Relative Energies for Reaction Intermediates

System/Process Species Compared Calculated Energy Difference Significance Source
IodocyclizationTransition Structure 6 vs. Transition Structure 7 (dyotropic rearrangement)Structure 7 is 8 kcal/mol more stableIdentifies the more favorable reaction pathway. wiley-vch.de
Iodonium Ion Formationanti vs. syn fluoro diastereomersanti fluoro destabilizes the iodonium ionExplains the diastereoselectivity observed in the reaction. wiley-vch.de

Quantum Chemical Descriptors and QSAR Studies for Analogues

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties. mdpi.com These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netnih.gov

While specific QSAR studies focusing solely on this compound are not prominent, research on its analogues and derivatives provides valuable insights. For instance, a 3D-QSAR study on a series of thiazole (B1198619) derivatives as Pin1 inhibitors used (2R,4E)-2-[(naphthalen-2-ylcarbonyl)amino]-5-phenylpent-4-enoic acid, a complex derivative of a positional isomer, as a reference compound for superposition to suggest binding orientations. lew.ro The resulting pharmacophore model identified key features for activity: one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro

QSAR studies on other related structures, such as benzoylaminobenzoic acid derivatives, have revealed that properties like hydrophobicity, molar refractivity, and aromaticity are often crucial for inhibitory activity. nih.gov These findings suggest that for analogues of this compound, the benzyl (B1604629) group's hydrophobicity and aromaticity likely play a significant role in any biological interactions.

Table 3: Key Pharmacophore Features from a 3D-QSAR Study of Analogues

Pharmacophore Site Description Significance for Biological Activity Source
AHydrogen Bond AcceptorIndicates a key interaction point with the biological target. lew.ro
DHydrogen Bond DonorRepresents another crucial site for specific binding. lew.ro
RAromatic Ring (x3)Highlights the importance of aromatic/hydrophobic interactions for binding. lew.ro

Mechanistic Insights from Spectroscopic Monitoring of Reactions

While computational studies provide a theoretical picture, experimental techniques are essential for validating proposed mechanisms. Spectroscopic and chromatographic monitoring of reactions allows researchers to observe the formation of products and the disappearance of reactants in real-time. chemistry-chemists.comunipv.it

In syntheses involving this compound and its derivatives, Thin-Layer Chromatography (TLC) is frequently used to monitor the progress of a reaction. chemistry-chemists.comunipv.itunipv.it For example, during the protection of the amino group in 2-amino-2-benzylpent-4-enoic acid with an Fmoc group, TLC analysis was used to confirm the formation of the N-protected product. unipv.itunipv.it This simple technique provides qualitative information about the conversion of starting material to product. unipv.it

More advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to characterize the final structures and can also be employed to identify intermediates if they are sufficiently stable. For instance, distinguishing between E/Z isomers of related compounds can be achieved using specific NMR techniques like NOESY or ROESY.

Table 4: Methods for Monitoring Reactions of this compound and its Derivatives

Technique Reaction Monitored Information Gained Source
Thin-Layer Chromatography (TLC)N-protection of 2-amino-2-benzylpent-4-enoic acidConfirmed the formation of the desired N-protected product. unipv.itunipv.it
Thin-Layer Chromatography (TLC)General reaction progressMonitored the disappearance of starting material. chemistry-chemists.com
NMR (NOESY/ROESY)Isomer formation (in related compounds)Distinguishes between E/Z stereoisomers.

Applications of 2 Benzylpent 4 Enoic Acid in Organic Synthesis and Advanced Materials

Role as a Key Intermediate in Complex Organic Synthesis

2-Benzylpent-4-enoic acid and its structural isomers serve as crucial intermediates in the synthesis of more complex organic compounds. The presence of multiple reactive sites—the carboxylic acid, the double bond, and the aromatic ring—allows it to be a versatile building block. Chemists utilize this compound as a starting material in multi-step synthetic pathways to construct intricate molecular frameworks, particularly in the development of new pharmaceuticals and agrochemicals.

The reactivity of its functional groups can be selectively addressed. For instance, the carboxylic acid can undergo esterification or amidation, while the alkene is susceptible to reactions like hydrogenation, epoxidation, and addition reactions. cymitquimica.com One reported synthesis involves the alkylation of 3-phenylpropionic acid with allyl bromide, which produces this compound with a high efficiency of 88%. Furthermore, related structures such as (±)-2-hydroxy-2-phenylpent-4-enoic acid have been used as precursors in iodolactonization reactions to form complex γ-lactones. nih.gov This demonstrates the compound's utility in creating diverse heterocyclic structures.

Strategic Building Block for Diverse Molecular Architectures

The distinct functional groups within this compound make it a strategic building block for creating a wide array of molecular architectures. The combination of both aromatic (phenyl group) and aliphatic (pentenoic acid chain) characteristics within one molecule allows for its use in both medicinal chemistry and materials science. smolecule.comevitachem.com

The different parts of the molecule can be modified to build larger, more complex structures:

The Carboxylic Acid: This group provides a handle for creating esters and amides, linking the molecule to other fragments. cymitquimica.com

The Alkene: The terminal double bond is a key site for transformations. It can participate in polymerization reactions or undergo various addition reactions to introduce new functional groups. cymitquimica.com

The Phenyl Group: The aromatic ring can be functionalized through electrophilic substitution reactions.

This multifunctionality allows for the planned construction of molecules with specific, predetermined properties. For example, incorporating this structural motif into polymers can impart unique optical or electronic characteristics derived from the aromatic ring and the unsaturated bond.

Table 1: Reactivity of Functional Groups in this compound

Functional GroupPotential ReactionsResulting Structures
Carboxylic AcidEsterification, AmidationEsters, Amides
AlkeneHydrogenation, Epoxidation, Polymerization, Addition ReactionsSaturated alkanes, Epoxides, Polymers, Functionalized chains
Phenyl GroupElectrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)Substituted aromatic rings

Precursor in Rational Drug Design and Development

In the field of medicinal chemistry, this compound and its analogs are valuable precursors for the rational design and development of new therapeutic agents. mdpi.com The core structure is a scaffold that can be systematically modified to optimize biological activity. Research has shown that related phenylpentenoic acid derivatives exhibit a range of biological effects, establishing them as promising candidates for drug discovery. lookchem.com

Key research findings on related compounds highlight this potential:

Antifungal Activity: 2-Phenylpent-4-enoic acid has demonstrated in vitro antifungal properties against pathogens such as Aspergillus niger, Candida albicans, and Trichophyton mentagrophytes. biosynth.com

Anti-inflammatory Properties: Studies indicate that 2-phenylpent-4-enoic acid can inhibit cyclooxygenase (COX) enzymes, suggesting potential for use in developing anti-inflammatory drugs.

Anticancer and Antimicrobial Effects: The compound has been shown to induce apoptosis in cancer cells and is effective against various bacterial strains, making it a subject of interest for developing new anticancer and antimicrobial agents.

Its role as a precursor allows scientists to synthesize a library of derivatives and test them for therapeutic efficacy, a common strategy in modern drug discovery. mdpi.com

Potential in Specialty Chemical and Functional Material Production

The unique chemical properties of this compound make it a candidate for use in the production of specialty chemicals and functional materials. Its derivatives can be employed in various industrial processes. Isomeric structures like 5-phenylpent-4-enoic acid are utilized in the manufacturing of specialty items such as dyes, pigments, and optical materials. smolecule.comevitachem.com

The potential extends to the field of polymer science. The incorporation of the phenylpentenoic acid framework into polymer chains is an area of active research. For example, related structures like 2,4-dimethylpent-4-enoic acid have been explored as building blocks for conjugated polymers used in organic photovoltaics and light-emitting diodes (LEDs). The presence of both an aromatic ring and a polymerizable alkene group in this compound suggests its potential for creating advanced materials with tailored electronic and optical properties.

Utilization as a Chiral Auxiliary or Ligand Precursor

In asymmetric synthesis, a field focused on creating specific stereoisomers of a molecule, this compound has significant potential. wikipedia.org The existence and commercial availability of its specific enantiomers, such as (R)-2-benzylpent-4-enoic acid, is crucial for these applications. bldpharm.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a single enantiomer of the product. wikipedia.org Research on related β,γ-unsaturated carboxylic acids has demonstrated that they can be effectively alkylated with high enantioselectivity using chiral lithium amides as "traceless" auxiliaries. escholarship.org This advanced technique allows for the creation of tetrasubstituted carbon centers with a high degree of stereochemical control. escholarship.org

Furthermore, chiral molecules like (R)-2-benzylpent-4-enoic acid can serve as precursors for the synthesis of chiral ligands. These ligands are essential components of metal catalysts used in asymmetric catalysis. For example, derivatives of Boc-protected amino acids based on a 5-phenyl-4-pentenoic acid scaffold can be used to synthesize chiral ligands for reactions like palladium-catalyzed cross-couplings. vulcanchem.com The ability to synthesize or modify this compound into a chiral directing group makes it a valuable tool for chemists aiming to produce enantiomerically pure substances, which is particularly important in the pharmaceutical industry. wikipedia.org

Biological Activities and Underlying Mechanisms of 2 Benzylpent 4 Enoic Acid in Vitro Research

Antifungal Activity Investigations (In Vitro)

There is no specific information in the reviewed scientific literature regarding the in vitro antifungal activity of 2-benzylpent-4-enoic acid. Research has been conducted on isomers such as 2-phenylpent-4-enoic acid, which has demonstrated activity against several fungal pathogens. biosynth.comcymitquimica.com However, these findings cannot be attributed to this compound due to structural differences.

No studies were identified that evaluated the efficacy of this compound against specific fungal pathogens.

As no studies have demonstrated antifungal activity for this compound, there is no corresponding research on its proposed molecular mechanisms of action.

Interactions with Intracellular Protein Targets

No research was found that identifies or investigates the interactions of this compound with specific intracellular protein targets. Studies on related but structurally distinct compounds have explored interactions with various proteins, but these findings are not applicable to this compound.

Modulation of Specific Enzymatic Activities (e.g., Rotamase Pin1)

In vitro studies have demonstrated that derivatives of this compound can act as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 is an enzyme that specifically isomerizes phosphorylated serine/threonine-proline motifs in proteins, playing a critical role in regulating protein function. nih.gov The crystal structure of Pin1 in a complex with (R,E)-2-(2-naphthamido)-5-phenylpent-4-enoic acid, a structural analog, has provided detailed insights into the mechanism of inhibition (PDB ID: 3JYJ). wiley.comresearchgate.net

The inhibitor binds to the active site of Pin1, which is composed of several distinct subpockets. researchgate.net The carboxylic acid group of the inhibitor occupies the phosphate-binding pocket, forming polar interactions with key amino acid residues such as Lys63 and Ser114. lew.ro The naphthalene (B1677914) and phenyl rings of the ligand engage in hydrophobic and π-π stacking interactions with residues like Leu122, Cys113, and His157, which further stabilizes the enzyme-inhibitor complex. lew.ro These interactions effectively block the enzyme's catalytic site, preventing it from binding to and acting on its natural substrates.

Table 1: Key Molecular Interactions of a this compound Analog with Pin1

Ligand MoietyInteraction TypePin1 Residue(s)Reference
Carboxylic Acid GroupPolar Interaction / Hydrogen BondLys63, Arg68, Arg69, Ser114 researchgate.net, lew.ro
Naphthyl GroupHydrophobic InteractionLeu122, Cys113 lew.ro
Phenyl Ringπ-π StackingHis157 lew.ro

Impact on Cellular Signaling Pathways (e.g., mitosis, kinase regulation)

The inhibition of the Pin1 enzyme by this compound analogs has significant downstream effects on cellular signaling pathways, particularly those governing mitosis and kinase regulation. Pin1 is a master regulator of the cell cycle, involved in processes such as cell proliferation, division, and apoptosis. nih.gov Its function is critical for the proper timing and execution of mitotic events. stanford.edu

Pin1 regulates the activity of numerous key mitotic proteins, including the Cdc25C phosphatase and Aurora kinases, which are essential for entry into and progression through mitosis. plos.org By inhibiting Pin1, compounds like this compound can disrupt the delicate balance of phosphorylation-dependent signaling that controls the cell cycle. nih.gov For instance, the inhibition of Pin1 can prevent the activation of mitotic kinases or lead to the premature degradation of critical cell cycle proteins, ultimately resulting in mitotic arrest or failure. stanford.edunih.gov In vitro research has shown that Pin1 inhibition can suppress the migration and invasion of cancer cells, highlighting its role in complex cellular processes. nih.gov

Enzyme Inhibition Studies: Bacterial Collagenase

Research into the biological activities of related non-protein amino acids has revealed inhibitory effects against bacterial collagenase from Clostridium histolyticum. researchgate.net Collagenases are virulence factors that degrade host collagen, facilitating bacterial invasion. mdpi.com While this compound itself was not the primary focus, structurally similar compounds, including amino acid derivatives of pent-4-enoic acid and pent-4-ynoic acid, have been screened for their ability to inhibit this enzyme. researchgate.net

Studies have shown that these compounds can inhibit collagenase activity with varying potencies. For example, analogs featuring a dichlorobenzyl group demonstrated significant inhibitory capabilities, with measured half-maximal inhibitory concentration (IC50) values in the millimolar range. researchgate.netsemanticscholar.org This suggests that the pentenoic acid scaffold, when appropriately substituted, can serve as a basis for designing inhibitors of this bacterial virulence factor.

Table 2: Inhibitory Activity of this compound Analogs against Bacterial Collagenase

CompoundIC50 (mM)Reference
(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid1.31 researchgate.net
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid1.48 researchgate.net
2-Аminopent-4-enoic acid4.26 researchgate.net

Structure-Activity Relationships in Enzyme-Ligand Interactions

Structure-activity relationship (SAR) studies on the inhibition of bacterial collagenase have provided insights into the molecular features required for effective binding and inhibition. researchgate.netsemanticscholar.org Molecular docking analyses indicate that potent inhibitors interact with key residues within the enzyme's activator domain, which is essential for its full catalytic activity. semanticscholar.org

Key findings from these studies include:

Role of the Benzyl (B1604629) Group: The presence of a substituted benzyl group is crucial for high-potency inhibition. For instance, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid forms a hydrogen bond between its carbonyl oxygen and the side chain of Gln215, while its phenyl ring engages in a π-π stacking interaction with Tyr201. semanticscholar.org

Effect of Side-Chain Length: A comparison between 2-aminopent-4-enoic acid and 2-aminohex-5-enoic acid suggests that inhibition of collagenase increases with the length of the side chain. researchgate.net

Impact of Halogenation: The position of chlorine atoms on the benzyl ring appears to have a minor effect on the inhibitory activity, as both 2,4-dichloro and 2,6-dichloro analogs show similar, potent inhibition. researchgate.netsemanticscholar.org

These relationships underscore the importance of specific structural motifs for interacting with the collagenase active site, providing a framework for the rational design of more potent inhibitors. nih.govnih.gov

Involvement in Natural Product Biosynthesis and Metabolomic Pathways

The this compound scaffold, or its close derivatives, has been identified as a key structural component and biosynthetic intermediate in various natural products found in microorganisms and plants. researchgate.netevitachem.com Its presence highlights a conserved biosynthetic strategy for generating structural diversity in secondary metabolites. researchgate.net

Role in the Biosynthesis of Cyclic Depsipeptides and Chalcones

Chalcones: In the plant kingdom, a derivative of this compound plays a role in the biosynthesis of C-methylated chalcones in Eastern white pine (Pinus strobus). evitachem.comnih.gov A specific chalcone (B49325) synthase-like enzyme, PstrCHS2, utilizes the N-acetylcysteamine thioester of 3-oxo-5-phenylpent-4-enoic acid as an intermediate. nih.gov This intermediate undergoes a condensation reaction, which is a key step in forming the characteristic C-methylated chalcone structure. nih.gov Chalcones themselves are precursors to a wide array of flavonoids in plants. encyclopedia.pubjchemrev.com

Table of Mentioned Compounds

Future Research Trajectories for 2 Benzylpent 4 Enoic Acid

Development of Innovative and Sustainable Synthetic Methodologies

Future research should prioritize the development of green and efficient synthetic routes to 2-benzylpent-4-enoic acid. While traditional methods for α-alkylation of phenylacetic acid derivatives are established, they often rely on strong bases and hazardous solvents. Modern synthetic chemistry offers several avenues for improvement.

Key areas for exploration include:

Catalytic Enantioselective Synthesis: Developing catalytic methods to produce specific enantiomers of this compound is crucial for investigating its stereospecific bioactivities. This could involve transition-metal catalysis or organocatalysis.

Biocatalysis: The use of enzymes, such as engineered cytochrome P450s, could offer a highly selective and environmentally benign route to the molecule or its hydroxylated derivatives. nih.gov

Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and efficient production with improved control over reaction parameters.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, contributing to a more sustainable process. mdpi.com

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like cyclopentyl methyl ether or supercritical CO2 would enhance the sustainability of the synthesis. mdpi.comnih.gov

A comparative table of potential synthetic approaches is presented below:

MethodologyPotential AdvantagesKey Research Focus
Asymmetric CatalysisHigh enantioselectivity, catalytic efficiencyLigand design, optimization of reaction conditions
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendlyEnzyme screening and engineering, process optimization
Flow ChemistryScalability, safety, precise process controlReactor design, integration with real-time analytics
Microwave-Assisted SynthesisRapid reaction times, increased yieldsOptimization of microwave parameters, solvent screening
Green SolventsReduced environmental impact, improved safetySolubility studies, compatibility with reaction conditions

Exploration of Novel Chemical Transformations and Derivatization

The unique structural features of this compound, namely the carboxylic acid group, the terminal double bond, and the benzylic position, offer a rich platform for chemical modifications. Future research should systematically explore these transformations to generate a library of novel derivatives with potentially enhanced properties.

Promising areas for investigation include:

Transformations of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, and other functional groups can modulate the compound's physicochemical properties, such as solubility and membrane permeability. nih.gov

Reactions at the Double Bond: The terminal alkene can undergo a variety of reactions, including hydrogenation, epoxidation, dihydroxylation, and polymerization, to introduce new functionalities.

Functionalization of the Benzyl (B1604629) Group: The aromatic ring can be functionalized through electrophilic aromatic substitution to introduce substituents that can fine-tune electronic and steric properties.

Decarboxylative Coupling Reactions: Recent advances in photoredox and transition-metal catalysis could enable the use of the carboxylic acid group as a handle for decarboxylative coupling reactions, allowing for the introduction of a wide range of substituents. researchgate.net

The following table outlines potential derivatization strategies:

Functional GroupTransformationPotential New Functionalities
Carboxylic AcidEsterification, AmidationAltered polarity, potential for pro-drug design
AlkeneEpoxidation, DihydroxylationIntroduction of reactive epoxide, diol for further functionalization
Aromatic RingNitration, HalogenationModified electronic properties, sites for cross-coupling
Alkene/Carboxylic AcidIodolactonizationFormation of bicyclic lactone structures

Advanced Computational Modeling for Predictive Research and Design

In silico methods are indispensable tools in modern chemical research. Applying advanced computational modeling to this compound and its derivatives can accelerate the discovery of new applications and provide deeper insights into its behavior.

Future computational studies should focus on:

Conformational Analysis: Understanding the three-dimensional structure and flexibility of this compound is fundamental to predicting its interactions with biological targets. nih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict spectroscopic properties, reaction mechanisms, and electronic structure.

Molecular Docking: Screening virtual libraries of this compound derivatives against known biological targets can identify potential drug candidates. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to establish correlations between the chemical structure of derivatives and their biological activity, guiding the design of more potent compounds.

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for the early-stage evaluation of drug candidates. rsc.org

Comprehensive Elucidation of Bioactivity Mechanisms and Targets

While the biological activity of this compound itself is not well-documented, its structural similarity to phenylacetic acid and other bioactive carboxylic acids suggests it may possess interesting pharmacological properties. wikipedia.orgnih.gov A systematic investigation into its bioactivity is a critical future research direction.

Key research avenues include:

Broad-Spectrum Biological Screening: The compound and its derivatives should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic areas.

Mechanism of Action Studies: For any identified bioactive derivatives, detailed mechanistic studies will be necessary to understand how they exert their effects at the molecular level. This could involve techniques such as target-based assays, cell-based assays, and 'omics' approaches.

Identification of Cellular Targets: Identifying the specific proteins or pathways that interact with this compound is essential for understanding its biological function and for target-based drug design.

Integration into Interdisciplinary Research Paradigms

The full potential of this compound can be realized by integrating its study into broader, interdisciplinary research fields.

Potential interdisciplinary applications include:

Medicinal Chemistry and Drug Discovery: The benzyl and carboxylic acid moieties are common pharmacophores. nih.gov The unique combination of these with a terminal alkene makes this compound an interesting scaffold for the development of new therapeutic agents. nih.gov

Materials Science: The terminal double bond could be utilized for polymerization, leading to the development of novel polymers with unique properties. The carboxylic acid group could also be used to functionalize surfaces or nanoparticles.

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes or as building blocks in the synthesis of complex natural products.

Q & A

Q. How can researchers ethically incorporate primary data from unpublished studies on this compound?

  • Methodological Answer :
  • Collaboration Agreements : Obtain written consent from original authors.
  • Attribution : Cite preprints or conference abstracts with DOI links.
  • Data Transparency : Disclose limitations (e.g., small sample sizes) in the methodology section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.